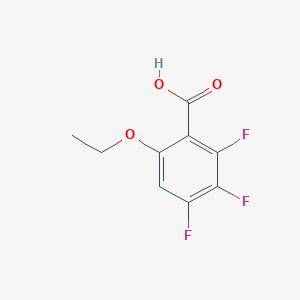

6-Ethoxy-2,3,4-trifluorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-ethoxy-2,3,4-trifluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-2-15-5-3-4(10)7(11)8(12)6(5)9(13)14/h3H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXQFZTJBUORIBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1C(=O)O)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Optimization for 6 Ethoxy 2,3,4 Trifluorobenzoic Acid

Established Synthetic Pathways and Chemical Precursors

The synthesis of 6-Ethoxy-2,3,4-trifluorobenzoic acid is typically achieved through a multi-step process commencing with a polyhalogenated aromatic intermediate. The selection of the starting material is crucial and often dictates the subsequent synthetic strategy.

Multi-Step Synthesis Approaches from Halogenated Aromatic Intermediates

A common and logical starting point for the synthesis of this compound is a tetra-substituted benzene (B151609) ring, which allows for the sequential and regioselective introduction of the desired functional groups. One such precursor is 2,3,4,6-tetrafluorobenzonitrile. This starting material is advantageous as it already contains the required fluorine atoms at positions 2, 3, and 4, and a nitrile group that can be readily converted to a carboxylic acid. The synthetic challenge then lies in the selective substitution of the fluorine atom at the 6-position.

The general synthetic scheme can be outlined as follows:

Nucleophilic Aromatic Substitution: Selective replacement of the fluorine atom at the 6-position of a polyfluorinated benzonitrile with an ethoxy group.

Hydrolysis: Conversion of the nitrile functional group to a carboxylic acid.

This approach is favored due to the predictable reactivity of the polyfluorinated ring towards nucleophiles.

Introduction of the Ethoxy Moiety via Nucleophilic Substitution Reactions

The introduction of the ethoxy group onto the aromatic ring is a critical step, accomplished via a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, an ethoxide source, typically sodium ethoxide (NaOEt), acts as the nucleophile, attacking the electron-deficient aromatic ring and displacing a halide, in this case, a fluoride ion.

The high electronegativity of the fluorine atoms on the benzene ring makes the ring susceptible to nucleophilic attack. The cyano group (–CN) further activates the ring towards this type of substitution. The reaction of 2,3,4,6-tetrafluorobenzonitrile with sodium ethoxide in a suitable solvent, such as ethanol or a polar aprotic solvent like dimethylformamide (DMF), leads to the formation of 6-ethoxy-2,3,4-trifluorobenzonitrile. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which then eliminates a fluoride ion to yield the substituted product.

The regioselectivity of this reaction, favoring substitution at the 6-position, is influenced by the electronic effects of the existing substituents. The fluorine atoms and the cyano group create a specific electron density distribution that directs the incoming nucleophile to the desired position.

Fluorination Strategies for Aromatic Ring Functionalization

In the context of synthesizing this compound from a precursor like 2,3,4,6-tetrafluorobenzonitrile, the fluorination strategy is inherent in the choice of the starting material. However, in broader synthetic contexts, various fluorination methods are employed to introduce fluorine atoms onto an aromatic ring. These can include:

Halogen Exchange (Halex) Reactions: This involves the displacement of other halogens, such as chlorine or bromine, with fluoride using a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF). This process is often facilitated by a phase-transfer catalyst in a polar aprotic solvent.

Diazotization-Fluorination (Balz-Schiemann Reaction): This method involves the conversion of an aromatic amine to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source, typically tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻), to introduce a fluorine atom.

Electrophilic Fluorination: Reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor® can be used to directly introduce fluorine onto an electron-rich aromatic ring.

For the specific synthesis of this compound, starting with a pre-fluorinated precursor is generally the more efficient approach.

Hydrolysis of Benzonitrile Precursors

The final step in the synthesis is the hydrolysis of the nitrile group (–CN) of 6-ethoxy-2,3,4-trifluorobenzonitrile to a carboxylic acid (–COOH). This transformation can be achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis: This typically involves heating the benzonitrile derivative with a strong mineral acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in an aqueous solution. The reaction proceeds through the formation of a benzamide intermediate, which is then further hydrolyzed to the benzoic acid.

Base-catalyzed hydrolysis: This method involves treating the benzonitrile with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution, followed by acidification. The initial product is the carboxylate salt, which upon treatment with acid, yields the final carboxylic acid.

The choice between acidic and basic hydrolysis depends on the stability of the other functional groups on the molecule and the desired reaction conditions. For polyfluorinated compounds, care must be taken to avoid any unwanted side reactions, such as the hydrolysis of the fluorine atoms under harsh conditions.

Catalytic Systems and Reagent Selection in Synthetic Routes

The efficiency of the synthetic route to this compound can be significantly influenced by the choice of catalysts and reagents.

In the nucleophilic aromatic substitution step, while the reaction can proceed without a catalyst due to the high activation of the polyfluorinated ring, the use of phase-transfer catalysts can be beneficial, especially when dealing with solid-liquid phase reactions. Catalysts such as quaternary ammonium salts or crown ethers can enhance the solubility and reactivity of the nucleophile, leading to faster reaction rates and milder reaction conditions. The choice of base is also critical; sodium ethoxide is a common and effective reagent for introducing the ethoxy group.

For the hydrolysis of the benzonitrile , the selection of the acid or base is the primary consideration. Concentrated sulfuric acid is often effective for acid-catalyzed hydrolysis, providing a strongly acidic medium and acting as a dehydrating agent to drive the reaction forward. In base-catalyzed hydrolysis, the choice of hydroxide (e.g., NaOH vs. KOH) and the solvent system (e.g., water, ethanol-water) can impact the reaction rate and the ease of product isolation.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount to maximizing the yield and purity of this compound while minimizing the formation of byproducts.

For the nucleophilic substitution step, key parameters to optimize include:

Temperature: Higher temperatures generally increase the reaction rate, but can also lead to side reactions. The optimal temperature is typically determined empirically to balance reaction speed and selectivity.

Solvent: Polar aprotic solvents like DMF, dimethyl sulfoxide (DMSO), or acetonitrile are often preferred as they can solvate the cation of the ethoxide salt, leaving the ethoxide anion more nucleophilic.

Reaction Time: The reaction should be monitored (e.g., by gas chromatography or thin-layer chromatography) to determine the point of maximum conversion of the starting material without significant decomposition of the product.

Stoichiometry of Reagents: The molar ratio of the ethoxide to the fluorinated benzonitrile can influence the reaction outcome. A slight excess of the nucleophile may be used to ensure complete conversion of the starting material.

For the hydrolysis step, optimization involves:

Concentration of Acid/Base: The concentration of the hydrolyzing agent can significantly affect the reaction rate. Higher concentrations can lead to faster hydrolysis but may also increase the risk of side reactions.

Temperature: As with the substitution reaction, temperature plays a crucial role. Reflux temperatures are often employed to drive the hydrolysis to completion.

Work-up Procedure: Proper work-up is essential to isolate the final product in high purity. This typically involves neutralization, extraction, and purification steps such as recrystallization or chromatography.

By carefully controlling these parameters, the synthesis of this compound can be carried out efficiently and with high selectivity.

Interactive Data Tables

Table 1: Key Reagents and Their Roles in the Synthesis

| Reagent | Chemical Formula | Role in Synthesis |

| 2,3,4,6-Tetrafluorobenzonitrile | C₇HF₄N | Starting Material / Halogenated Aromatic Intermediate |

| Sodium Ethoxide | C₂H₅ONa | Nucleophile for Ethoxy Group Introduction |

| Sulfuric Acid | H₂SO₄ | Catalyst for Hydrolysis of Benzonitrile |

| Sodium Hydroxide | NaOH | Reagent for Base-catalyzed Hydrolysis |

| Dimethylformamide (DMF) | C₃H₇NO | Solvent for Nucleophilic Substitution |

Table 2: Summary of Synthetic Steps and Typical Conditions

| Step | Reaction Type | Key Reagents | Typical Solvent | Typical Temperature |

| 1 | Nucleophilic Aromatic Substitution | Sodium Ethoxide | DMF, Ethanol | Room Temp. to Reflux |

| 2 | Hydrolysis | Sulfuric Acid or Sodium Hydroxide | Water, Aqueous Ethanol | Reflux |

Industrial Scale-Up Considerations and Challenges

The transition from laboratory-scale synthesis to industrial production of this compound presents a unique set of challenges and considerations. A multi-step synthesis, common for complex aromatic compounds, requires careful planning and process optimization to ensure safety, efficiency, and cost-effectiveness on a larger scale.

Key considerations for the industrial scale-up include:

Reaction Kinetics and Thermodynamics: Understanding the kinetics and thermodynamics of each reaction step is crucial for designing appropriate industrial reactors and controlling reaction conditions. Exothermic reactions, in particular, require efficient heat management systems to prevent thermal runaways.

Mass and Heat Transfer: In large-scale reactors, efficient mixing and heat transfer are critical for maintaining uniform reaction conditions and achieving consistent product quality. The viscosity of the reaction mixture and the potential for solid precipitation can significantly impact these parameters.

Handling of Hazardous Materials: The synthesis of fluorinated compounds often involves the use of hazardous reagents and intermediates. Robust safety protocols and specialized equipment are necessary for their safe storage, handling, and transfer.

Process Control and Automation: Implementing real-time process monitoring and automated control systems is essential for maintaining optimal reaction conditions, ensuring product consistency, and enhancing operational safety.

Solvent and Reagent Recycling: To improve the economic viability and environmental footprint of the process, efficient methods for the recovery and recycling of solvents and excess reagents should be developed and implemented.

Waste Management and Treatment: The industrial process will generate waste streams that must be managed and treated in an environmentally responsible manner. This includes the neutralization of acidic or basic waste, the removal of hazardous organic compounds, and the disposal of solid waste.

Regulatory Compliance: The entire manufacturing process, from raw material sourcing to final product packaging, must comply with all relevant health, safety, and environmental regulations.

The table below outlines some of the primary challenges anticipated during the scale-up of this synthesis.

| Challenge | Mitigation Strategy |

| Exothermic Reactions | Implementation of advanced cooling systems and controlled addition of reagents to manage heat generation. |

| Handling of Corrosive Reagents | Use of corrosion-resistant materials for reactors and transfer lines. |

| Product Purity and Consistency | Strict control of reaction parameters and implementation of in-process quality control checks. |

| Waste Stream Management | Development of efficient waste treatment protocols and exploration of opportunities for waste valorization. |

Purification and Isolation Techniques for High Purity Product

Achieving a high degree of purity for this compound is essential for its intended applications, particularly in the pharmaceutical and electronics industries. The purification and isolation process must be designed to effectively remove unreacted starting materials, reaction intermediates, byproducts, and any residual solvents.

Commonly employed techniques for the purification of aromatic carboxylic acids include:

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. The selection of an appropriate solvent or solvent system is critical. The ideal solvent should dissolve the compound at an elevated temperature but have low solubility at lower temperatures, while impurities should either be highly soluble or insoluble at all temperatures.

Chromatography: For challenging separations or to achieve very high purity, chromatographic techniques are often employed.

Column Chromatography: This is a standard laboratory technique for purification, but it can be scaled up for industrial production.

Preparative High-Performance Liquid Chromatography (HPLC): This technique offers high resolution and is capable of separating closely related impurities, making it suitable for achieving very high purity levels.

Extraction: Liquid-liquid extraction can be used to remove impurities based on their differential solubility in two immiscible liquid phases. For a carboxylic acid, this often involves pH-controlled extractions to move the target compound between an aqueous and an organic phase.

Sublimation: For compounds with a suitable vapor pressure, sublimation can be an effective purification method, as it can remove non-volatile impurities.

The choice of purification method depends on the nature of the impurities, the desired purity level, and the scale of production. A combination of these techniques is often necessary to achieve the required product specifications.

The following table summarizes the key features of the primary purification techniques.

| Purification Technique | Principle of Separation | Suitability for High Purity |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | High, particularly for removing bulk impurities. |

| Preparative HPLC | Differential partitioning of components between a stationary phase and a mobile phase. | Very high, capable of separating isomeric and closely related impurities. |

| Acid-Base Extraction | Differential solubility of the acidic product and neutral or basic impurities in aqueous and organic phases based on pH. | Moderate, effective for removing non-acidic impurities. |

Chemical Reactivity and Derivatization Strategies

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile functional group that serves as a primary site for derivatization through several fundamental organic reactions.

Esterification of 6-ethoxy-2,3,4-trifluorobenzoic acid can be accomplished through standard methods, most commonly the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the alcohol attacks the protonated carbonyl carbon of the benzoic acid.

While specific kinetic studies on the esterification of this compound are not extensively documented in publicly available literature, the reaction rate is expected to be influenced by steric hindrance from the ortho-ethoxy group and the electronic effects of the fluorine substituents. The fluorine atoms, being strongly electron-withdrawing, increase the electrophilicity of the carbonyl carbon, which should facilitate nucleophilic attack. However, the bulky ethoxy group adjacent to the carboxylic acid may sterically impede the approach of the alcohol nucleophile, potentially slowing the reaction rate compared to an unhindered benzoic acid.

Table 1: Typical Conditions for Fischer Esterification

| Parameter | Condition |

|---|---|

| Reactants | This compound, Alcohol (e.g., Methanol, Ethanol) |

| Catalyst | Concentrated H₂SO₄, HCl, or p-Toluenesulfonic acid |

| Solvent | Excess alcohol often serves as the solvent |

| Temperature | Reflux |

| Reaction Time | Several hours, monitored by TLC or GC |

The synthesis of amides from this compound typically requires the initial conversion of the carboxylic acid into a more reactive intermediate, such as an acyl chloride or an activated ester. Direct reaction with an amine is generally inefficient as it results in an acid-base reaction.

The most common laboratory method involves reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the highly reactive 6-ethoxy-2,3,4-trifluorobenzoyl chloride. This acyl chloride is then treated with a primary or secondary amine to yield the corresponding amide. The mechanism is a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion.

Alternative methods utilize coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid in situ, allowing for direct reaction with an amine under milder conditions.

The carboxylic acid group of this compound can be reduced to a primary alcohol or, with more difficulty, to an aldehyde.

Reduction to Alcohol: Carboxylic acids are resistant to reduction by mild reducing agents like sodium borohydride (NaBH₄) libretexts.orgsavemyexams.com. Therefore, powerful hydride reagents are required. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this transformation, readily reducing the carboxylic acid to the corresponding primary alcohol, (6-ethoxy-2,3,4-trifluorophenyl)methanol libretexts.orgbritannica.com. The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), and requires an acidic workup to protonate the resulting alkoxide intermediate savemyexams.comlibretexts.org. Borane (BH₃), often used as a THF complex (BH₃·THF), is another strong reducing agent capable of this conversion britannica.com.

Reduction to Aldehyde: Stopping the reduction at the aldehyde stage is challenging because aldehydes are more reactive towards reducing agents than the starting carboxylic acid savemyexams.comlibretexts.org. Direct reduction is not feasible with standard hydride reagents like LiAlH₄ libretexts.org. An indirect, multi-step approach is typically necessary. This involves first converting the carboxylic acid to a derivative like an acyl chloride or an ester. The resulting acyl chloride can then be reduced to the aldehyde using a less reactive hydride reagent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) libretexts.org. Esters can be reduced to aldehydes using diisobutylaluminum hydride (DIBAL-H), typically at low temperatures (-78 °C) to prevent over-reduction to the alcohol libretexts.org.

Reactions Involving the Trifluorophenyl Moiety

The trifluorophenyl ring is substituted with both an activating group (ethoxy) and deactivating groups (fluorine atoms and the carboxylic acid), leading to complex reactivity in substitution reactions.

In electrophilic aromatic substitution (SEAr), the aromatic ring acts as a nucleophile. The reactivity of the ring in this compound is significantly influenced by its substituents. The three fluorine atoms and the carboxylic acid group are strong electron-withdrawing groups, which deactivate the ring towards electrophilic attack, making it less reactive than benzene (B151609) libretexts.org. Conversely, the ethoxy group is an activating group due to its ability to donate electron density through resonance.

Aromatic rings bearing multiple electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr) wikipedia.orgmasterorganicchemistry.com. This is a key reaction pathway for polyfluoroarenes nih.gov. In this compound, the three fluorine atoms strongly activate the ring for nucleophilic attack. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon atom bearing a leaving group (in this case, a fluoride ion), forming a stabilized carbanionic intermediate known as a Meisenheimer complex wikipedia.orgpressbooks.pub. The negative charge of this intermediate is stabilized by the electron-withdrawing substituents masterorganicchemistry.compressbooks.pub.

The positions most activated for SNAr are those ortho and para to the electron-withdrawing groups. In this molecule, the fluorine atoms at C-2 and C-4 are para and ortho, respectively, to the strongly withdrawing carboxylic acid group, making them the most likely sites for substitution. A strong nucleophile, such as an alkoxide, amine, or thiol, can displace one of these fluoride ions. The regioselectivity (i.e., whether the C-2 or C-4 fluorine is replaced) would depend on the specific nucleophile and reaction conditions, though the C-4 position is often favored in similar systems due to stabilization from the para-carboxyl group.

Table 2: Predicted Regioselectivity in SNAr Reactions

| Position | Activating Groups (Ortho/Para) | Predicted Reactivity |

|---|---|---|

| C-2 Fluorine | Carboxylic Acid (para) | Activated for substitution |

| C-4 Fluorine | Carboxylic Acid (ortho) | Activated for substitution |

| C-3 Fluorine | Carboxylic Acid (meta) | Less activated |

Directed Metalation Strategies for Further Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In the case of this compound, the molecule presents multiple directing groups for lithiation: the carboxylic acid, the ethoxy group, and the fluorine atoms. The carboxylic acid group is a potent director of metalation, typically directing lithiation to the ortho position. semanticscholar.orgrsc.org Similarly, alkoxy groups and fluorine atoms can also direct metalation to their ortho positions. uwindsor.caacs.org

In this specific molecule, the C5 position is the only available site ortho to the carboxylic acid group. Therefore, treatment with a strong lithium amide base, such as lithium diisopropylamide (LDA), or an organolithium reagent like n-butyllithium, is expected to result in regioselective deprotonation at the C5 position. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of substituents at this position.

Table 1: Predicted Outcomes of Directed Metalation of this compound followed by Electrophilic Quench

| Electrophile | Reagent Example | Predicted Product at C5 |

| Alkyl halide | CH₃I | -CH₃ |

| Carbonyl compound | (CH₃)₂CO | -C(OH)(CH₃)₂ |

| Silyl halide | (CH₃)₃SiCl | -Si(CH₃)₃ |

| Boronic ester | B(OiPr)₃ | -B(OH)₂ (after hydrolysis) |

| Disulfide | (CH₃S)₂ | -SCH₃ |

Note: The data in this table is predictive and based on the known reactivity of related substituted benzoic acids. Experimental verification is required.

Reactivity of the Ethoxy Group: Cleavage and Functionalization

The ethoxy group in this compound represents another key site for molecular modification. Cleavage of the aryl-O-C₂H₅ bond can unmask a phenolic hydroxyl group, which can then be used for further functionalization. This dealkylation is typically achieved under acidic conditions. wikipedia.orglibretexts.orglibretexts.orglibretexts.org

Strong protic acids like HBr and HI are effective for cleaving aryl ethers. masterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide on the ethyl group in an SN2 reaction, yielding the corresponding phenol and ethyl halide. libretexts.orglibretexts.orglibretexts.org Lewis acids, such as boron tribromide (BBr₃), are also highly effective and often used for cleaving aryl ethers under milder conditions. researchgate.net

Table 2: Potential Reagents for the Cleavage of the Ethoxy Group

| Reagent | Typical Conditions | Products |

| HBr (aq) | Reflux | 6-hydroxy-2,3,4-trifluorobenzoic acid + CH₃CH₂Br |

| HI (aq) | Reflux | 6-hydroxy-2,3,4-trifluorobenzoic acid + CH₃CH₂I |

| BBr₃ | CH₂Cl₂, -78 °C to rt | 6-hydroxy-2,3,4-trifluorobenzoic acid + CH₃CH₂Br |

| AlCl₃ | Toluene, reflux | 6-hydroxy-2,3,4-trifluorobenzoic acid + CH₃CH₂Cl |

Note: This table presents common conditions for aryl ether cleavage; specific optimization would be necessary for this compound.

Exploration of Radical Reactions and Organometallic Coupling

The polyfluorinated aromatic ring of this compound is amenable to both radical reactions and organometallic cross-coupling, offering pathways to more complex molecular architectures.

Radical reactions, often initiated by light or a radical initiator, can lead to the substitution of a fluorine atom or a hydrogen atom on the aromatic ring. youtube.commasterorganicchemistry.comucr.edu For instance, radical halogenation could potentially introduce an additional halogen substituent. ucr.edu Furthermore, radical decarboxylation, such as in the Barton decarboxylation, could be explored to replace the carboxylic acid group with another functionality. libretexts.org

Organometallic cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful methods for forming new carbon-carbon bonds. fiveable.melibretexts.org While the C-F bonds are generally strong, they can be activated for cross-coupling, particularly with palladium or nickel catalysts. mdpi.com Alternatively, the C-H bond at the 5-position could be activated for direct arylation reactions. acs.org Prior conversion of the carboxylic acid to a different functional group, such as a halide or a triflate, would also enable a wide range of cross-coupling reactions.

Stereoselective Syntheses of Chiral Derivatives (if applicable)

While this compound itself is achiral, it can serve as a precursor to chiral derivatives. The introduction of a stereocenter can be achieved through various stereoselective reactions.

One potential strategy involves the asymmetric reduction of a ketone that could be introduced at the 5-position via a Friedel-Crafts acylation or after functionalization via directed metalation. Biocatalytic reductions, for example, have been shown to be effective for the asymmetric reduction of benzils to chiral benzoins or hydrobenzoins. rsc.org

Another approach would be the desymmetrization of the prochiral benzoic acid. acs.org For instance, if a substituent were introduced that makes the two ortho positions of the carboxylic acid inequivalent, subsequent reactions could proceed with stereoselectivity. While no specific examples for this molecule exist, the principles of asymmetric synthesis suggest that chiral auxiliaries or catalysts could be employed to control the stereochemical outcome of reactions at or near the aromatic ring. ethz.ch

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy.

Multi-Dimensional NMR Techniques for Connectivity and Dynamics (e.g., COSY, HSQC, HMBC)

To definitively assign these signals and establish the molecular framework, multi-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would confirm the connectivity within the ethoxy group by showing a cross-peak between the methylene (B1212753) quartet and the methyl triplet.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the signals for the C5 aromatic carbon to its attached proton, as well as the methylene and methyl carbons to their respective protons.

The presence of fluorine atoms introduces complex spin-spin coupling. The magnitude of the coupling constant (J) provides valuable structural information.

Fluorine-Fluorine (F-F) Coupling: Significant coupling would be observed between the adjacent fluorine atoms. The ortho coupling (³JF2-F3) and meta coupling (⁴JF2-F4) would have characteristic magnitudes, helping to assign the fluorine signals in the ¹⁹F NMR spectrum.

Fluorine-Proton (H-F) Coupling: The lone aromatic proton at C5 would couple to the fluorine atoms. The largest coupling would be the ortho coupling to F4 (³JH5-F4), followed by smaller meta (⁴JH5-F3) and para (⁵JH5-F2) couplings. These interactions would be responsible for the complex multiplet appearance of the H5 signal in the ¹H NMR spectrum.

While solution-state NMR provides data on the dynamic structure of a molecule, X-ray crystallography offers a precise, static picture of the molecular conformation and its arrangement within a crystal lattice. Although a specific crystal structure for 6-Ethoxy-2,3,4-trifluorobenzoic acid has not been reported in the public domain, its solid-state characteristics can be predicted based on extensive studies of similar fluorinated benzoic acids.

An X-ray diffraction experiment on a suitable single crystal would yield fundamental crystallographic data. This would include the unit cell dimensions (a, b, c, α, β, γ), the crystal system (e.g., monoclinic, orthorhombic), and the space group.

The analysis would also reveal the precise molecular conformation. Key parameters include the planarity of the benzene (B151609) ring and the dihedral angle between the ring and the carboxylic acid group. In many substituted benzoic acids, the carboxylic acid group is twisted out of the plane of the aromatic ring to minimize steric repulsion. The conformation of the ethoxy group, specifically the torsion angles around the C-O bonds, would also be determined, revealing the most stable arrangement in the solid state.

The packing of molecules in the crystal is directed by a network of non-covalent interactions.

Hydrogen Bonding: The most prominent intermolecular interaction would be the strong hydrogen bond between the carboxylic acid groups of two adjacent molecules. This interaction typically leads to the formation of a centrosymmetric dimer, a common structural motif for carboxylic acids in the solid state. The O-H···O bond distance in such dimers is typically in the range of 2.6–2.8 Å.

Halogen Bonding: The electron-deficient region on the fluorine atoms (the σ-hole) can act as an acceptor in halogen bonding interactions with electron-rich atoms like oxygen. It is plausible that C-F···O=C interactions could exist, linking the hydrogen-bonded dimers into larger supramolecular assemblies.

X-ray Crystallography and Solid-State Structural Analysis.

Polymorphism and Crystal Packing Effects

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a phenomenon of significant interest in materials science and pharmaceuticals. For substituted benzoic acids, polymorphism is influenced by a delicate balance of intermolecular interactions, including hydrogen bonding, halogen bonding, and π-π stacking.

In the case of this compound, the carboxylic acid moiety is expected to form strong hydrogen-bonded dimers, a common supramolecular synthon in carboxylic acids. The planarity of the benzene ring, however, may be influenced by the steric bulk of the ortho-ethoxy group, a phenomenon known as the "ortho effect". stackexchange.comquora.com This steric hindrance could force the carboxylic acid group to twist out of the plane of the aromatic ring, which would, in turn, affect the efficiency of crystal packing and the stability of potential polymorphs. stackexchange.com

The trifluoro-substitution pattern on the aromatic ring introduces the possibility of C–F···H and C–F···F interactions, which can play a crucial role in directing the three-dimensional arrangement of molecules in the crystal lattice. The interplay between the strong hydrogen bonding of the carboxylic acid dimers and these weaker, yet directionally specific, fluorine-involved interactions would likely govern the formation of different polymorphic forms. Studies on other fluorinated benzoic acids have revealed a rich structural landscape, suggesting that this compound may also exhibit multiple crystalline forms under different crystallization conditions. researchgate.net

Table 1: Potential Intermolecular Interactions Influencing Crystal Packing in this compound

| Interaction Type | Description | Potential Impact on Crystal Structure |

| O–H···O Hydrogen Bonding | Strong interaction between the carboxylic acid groups of two molecules. | Formation of centrosymmetric dimers, a primary structural motif. |

| C–F···H Interactions | Weak hydrogen bonds between fluorine atoms and hydrogen atoms on adjacent molecules. | Directional control over the packing of molecules, influencing polymorph stability. |

| C–F···F Interactions | Dipole-dipole interactions between fluorine atoms on neighboring molecules. | Can be either attractive or repulsive, contributing to the overall lattice energy. |

| π–π Stacking | Interactions between the aromatic rings of adjacent molecules. | Can lead to layered structures; may be influenced by the electronic effects of the substituents. |

| Steric Effects | Repulsion between the bulky ethoxy group and the carboxylic acid group. | May lead to non-planar molecular conformations, affecting packing efficiency. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. For this compound, the exact mass can be calculated based on its molecular formula, C₉H₇F₃O₃.

Table 2: Predicted Exact Masses for HRMS of this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |

| [M+H]⁺ | C₉H₈F₃O₃⁺ | 221.0425 |

| [M-H]⁻ | C₉H₆F₃O₃⁻ | 219.0272 |

| [M+Na]⁺ | C₉H₇F₃O₃Na⁺ | 243.0244 |

These exact mass values can be used to confirm the elemental composition of the compound in an experimental setting with a high degree of confidence.

In mass spectrometry, molecules are ionized and then fragmented. The pattern of fragmentation provides valuable information about the molecule's structure. The fragmentation of this compound is expected to proceed through several characteristic pathways, influenced by the presence of the carboxylic acid, ethoxy, and trifluoro substituents. chemguide.co.ukudel.edulibretexts.org

A plausible fragmentation pathway for the molecular ion [M]⁺• would likely involve:

Loss of the ethoxy group: Cleavage of the C-O bond of the ethoxy group could lead to the loss of an ethyl radical (•C₂H₅) or ethylene (B1197577) (C₂H₄) through a rearrangement, followed by the loss of a hydrogen radical.

Decarboxylation: The loss of the carboxyl group as CO₂ is a common fragmentation pathway for benzoic acids.

Loss of a hydroxyl radical: Cleavage of the C-OH bond in the carboxylic acid group can result in the loss of •OH. docbrown.info

Fragmentation of the aromatic ring: At higher energies, the trifluorinated benzene ring can undergo fragmentation, leading to smaller fluorinated ions.

Table 3: Plausible Mass Spectrometry Fragments for this compound

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 192 | [M - C₂H₅]⁺ |

| 176 | [M - COOH]⁺ |

| 175 | [M - H₂O - C₂H₄]⁺• |

| 147 | [M - COOH - C₂H₅]⁺ |

| 105 | [C₆H₅CO]⁺ (from benzoic acid, for comparison) docbrown.info |

| 77 | [C₆H₅]⁺ (from benzoic acid, for comparison) docbrown.info |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular structure of a compound based on its vibrational modes. arxiv.org

The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to its various functional groups. The positions of these bands can be influenced by the electronic effects of the substituents and by intermolecular interactions such as hydrogen bonding. researchgate.netnih.govdocbrown.info

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Notes |

| O-H stretch | Carboxylic acid | 3300 - 2500 (broad) | The broadness is due to strong hydrogen bonding in the dimeric structure. docbrown.info |

| C-H stretch (aromatic) | Aromatic ring | 3100 - 3000 | |

| C-H stretch (aliphatic) | Ethoxy group | 2980 - 2850 | |

| C=O stretch | Carboxylic acid | 1720 - 1680 | The position is sensitive to hydrogen bonding and conjugation with the aromatic ring. |

| C=C stretch | Aromatic ring | 1600 - 1450 | Multiple bands are expected due to the substituted benzene ring. |

| C-O stretch | Carboxylic acid and Ether | 1320 - 1210 and 1275 - 1200 | Coupling of these modes is likely. |

| C-F stretch | Trifluorinated ring | 1350 - 1100 | Strong absorptions are characteristic of C-F bonds. |

| O-H bend | Carboxylic acid | 1440 - 1395 and 950 - 910 | In-plane and out-of-plane bending modes, respectively. |

Fermi resonance is a quantum mechanical phenomenon that can occur in vibrational spectra when a fundamental vibrational mode has a similar energy to an overtone or combination band of the same symmetry. This interaction leads to a shift in the energies of the two states and a change in their intensities.

In a molecule as complex as this compound, with numerous fundamental vibrations, the probability of accidental degeneracy between a fundamental and an overtone or combination band is significant. For example, the C=O stretching vibration (~1700 cm⁻¹) could potentially interact with overtones of C-H or O-H bending modes. Similarly, the aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region could exhibit Fermi resonance with combination bands.

Overtone bands, which occur at approximately integer multiples of the fundamental vibrational frequencies, are generally much weaker than the fundamental bands. However, their analysis can provide information about the anharmonicity of the molecular vibrations. In the spectrum of this compound, weak overtone bands might be observable in the near-infrared region. A detailed analysis of Fermi resonance and overtones would require high-resolution spectra and theoretical calculations, which are not currently available for this specific compound.

Electronic Spectroscopy (UV-Vis Absorption)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption spectroscopy, is a pivotal technique for elucidating the electronic structure of molecules. For this compound, this method provides insights into the conjugated π-electron system of the benzene ring and the influence of its various substituents on the electronic transitions. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur and their intensities are characteristic of the molecule's structure.

Electronic Transitions and Chromophore Analysis

The chromophore in this compound is the substituted benzene ring. The electronic spectrum of benzene itself is characterized by three main absorption bands originating from π→π* transitions: a very intense primary band (E1-band) around 184 nm, a second primary band (E2-band) near 202 nm, and a much weaker, secondary band (B-band) with fine structure around 255 nm. spcmc.ac.in The B-band is symmetry-forbidden in the highly symmetrical benzene molecule, which accounts for its low intensity. spcmc.ac.inresearchgate.net

Substitution on the benzene ring alters the symmetry and the energy levels of the molecular orbitals, leading to changes in the absorption maxima (λmax) and molar absorptivity (ε). In this compound, the benzoic acid moiety itself is a chromophore. Benzoic acid typically displays a primary absorption band around 230 nm and a secondary band around 270-280 nm. researchgate.netrsc.org The substituents—an ethoxy group and three fluorine atoms—further modulate this absorption profile.

The ethoxy group (-OCH2CH3) is an auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption. ijermt.org The oxygen atom of the ethoxy group possesses non-bonding electrons (n-electrons) that can be delocalized into the π-electron system of the benzene ring through resonance. spcmc.ac.inhnue.edu.vn This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary and secondary absorption bands. spcmc.ac.inijermt.orghnue.edu.vn

For this compound, the following electronic transitions are anticipated:

π→π Transitions:* These are expected to be the most prominent absorptions, arising from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring and the carboxyl group. The strong resonance effect of the ethoxy group is likely to cause a significant red shift of the primary absorption band (analogous to the benzene E2-band) compared to unsubstituted benzoic acid. The secondary B-band is also expected to be red-shifted and intensified.

n→π Transitions:* The carboxyl group and the oxygen of the ethoxy group contain non-bonding electrons. Consequently, weak n→π* transitions are also possible. These transitions involve the excitation of a non-bonding electron to a π* antibonding orbital. They are typically much weaker than π→π* transitions and may be obscured by the more intense bands.

| Predicted Absorption Band | Estimated λmax (nm) | Transition Type | Key Influencing Substituents |

|---|---|---|---|

| Primary Band (E2-band like) | ~240 - 255 | π→π | Carboxyl, Ethoxy, Fluoro |

| Secondary Band (B-band like) | ~285 - 300 | π→π | Ethoxy (bathochromic shift) |

| R-band | ~310 - 330 | n→π* | Carboxyl group |

The interplay of the electron-donating ethoxy group and the electron-withdrawing fluorine atoms, along with the carboxyl group, creates a complex electronic environment that dictates the precise energy and probability of these transitions.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as molecules. It is employed to predict a wide range of properties, including molecular geometries, energetic profiles, and reactivity indices. For substituted benzoic acids, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have proven effective in providing results that correlate well with experimental data. orientjchem.orgresearchgate.netorientjchem.org

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 6-Ethoxy-2,3,4-trifluorobenzoic acid, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy state.

Based on studies of similar molecules like 3-methoxy-2,4,5-trifluorobenzoic acid (MFBA) and other fluorinated benzoic acids, several structural features can be predicted for this compound. orientjchem.orgnih.gov

Ring Distortion : The benzene (B151609) ring is expected to show slight distortions from a perfect hexagon due to the electronic and steric effects of the substituents (three fluorine atoms, an ethoxy group, and a carboxylic acid group). orientjchem.org DFT calculations on MFBA revealed that C-C bond lengths within the ring vary, and bond angles deviate from the ideal 120°. orientjchem.org For instance, in 2,4,6-trifluorobenzoic acid, C-C-C angles involving fluorine-bonded carbons are typically larger than 120°, while the angle at the carbon bearing the carboxyl group is smaller. nih.gov

Substituent Orientation : The carboxylic acid group and the ethoxy group will have specific orientations relative to the benzene ring. The planarity of the carboxylic group with respect to the aromatic ring is a critical factor influenced by the adjacent substituents. In ortho-substituted benzoic acids, significant torsion angles can arise to minimize steric repulsion. nih.govuc.pt

The energetic profile, including the total energy of the optimized structure, provides a measure of the molecule's thermodynamic stability. For MFBA, the calculated total energy using the B3LYP/6-311++G(d,p) method was -833.2769 Hartrees. orientjchem.org A similar calculation for this compound would yield its ground-state energy.

Table 1: Predicted Geometrical Parameters for this compound based on Analogous Compounds

| Parameter | Predicted Value/Range | Rationale/Comparison Compound |

| C-F Bond Length | ~1.34 Å | Shorter than C-O bonds due to fluorine's high electronegativity. |

| Aromatic C-C Bond Length | ~1.39 - 1.40 Å | Slight variations from the standard ~1.39 Å of benzene due to substituent effects, as seen in MFBA. orientjchem.org |

| C(ring)-C(carboxyl) Bond Length | ~1.51 Å | Similar to values found in substituted benzoic acids. researchgate.net |

| C=O Bond Length | ~1.21 Å | Typical for a carboxylic acid. |

| C-O (carboxyl) Bond Length | ~1.36 Å | Typical for a carboxylic acid. |

| C(ring)-O (ethoxy) Bond Length | ~1.36 Å | Similar to the C-O bond in the methoxy (B1213986) group of MFBA. researchgate.net |

| C-C-C (ring) Bond Angles | 117° - 124° | Significant deviation from 120° due to repulsion and electronic effects of substituents, as observed in MFBA and 2,4,6-trifluorobenzoic acid. orientjchem.orgnih.gov |

Frontier Molecular Orbital (FMO) theory is central to predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive. researchgate.netrsc.org

For this compound:

HOMO : The HOMO is expected to be localized primarily on the aromatic ring and the oxygen atom of the ethoxy group. The electron-donating nature of the ethoxy group would raise the energy of the HOMO compared to unsubstituted trifluorobenzoic acid.

LUMO : The LUMO is likely to be distributed over the carboxylic acid group and the fluorinated benzene ring. The strong electron-withdrawing effects of the fluorine atoms and the carboxyl group would lower the energy of the LUMO.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as chemical potential (μ), chemical hardness (η), and global electrophilicity index (ω). These descriptors provide quantitative measures of the molecule's reactivity. researchgate.net

Table 2: Conceptual FMO Properties for this compound

| Orbital/Descriptor | Expected Characteristics | Influencing Factors |

| HOMO | Localized on the benzene ring and ethoxy group oxygen. | Electron-donating character of the ethoxy group. |

| LUMO | Localized on the carboxylic acid group and the aromatic ring. | Electron-withdrawing character of the three fluorine atoms and the carboxylic acid group. |

| HOMO-LUMO Gap (ΔE) | Moderate; indicative of a stable but reactive molecule. | Balance between the electron-donating and electron-withdrawing substituents. |

| Reactivity | The carboxylic acid group is a site for nucleophilic attack (on the carbonyl carbon), while the electron-rich ring is susceptible to electrophilic attack. | Dictated by the distribution and energies of the HOMO and LUMO. |

Molecular Electrostatic Potential (MEP or ESP) maps are valuable tools for visualizing the charge distribution on a molecule's surface. walisongo.ac.id They illustrate the net electrostatic effect of the molecule's total charge distribution (electrons and nuclei) and are used to predict sites for electrophilic and nucleophilic attack. researchgate.netucla.edu

On an ESP map, regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. wuxiapptec.com

For this compound, the ESP map is predicted to show:

Negative Potential : The most negative regions would be concentrated around the oxygen atoms of the carboxylic acid and ethoxy groups due to their high electronegativity and lone pairs of electrons. These sites are the primary centers for hydrogen bonding and interaction with electrophiles.

Positive Potential : A significant region of positive potential would be located around the acidic hydrogen of the carboxyl group, highlighting its susceptibility to deprotonation. The hydrogen atoms of the ethyl group would also show a lesser positive potential.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, two main rotational degrees of freedom are significant:

Rotation around the C(ring)–C(carboxyl) bond : This determines the orientation of the carboxylic acid group relative to the plane of the benzene ring.

Rotation around the C(ring)–O(ethoxy) bond : This determines the orientation of the ethyl group.

Studies on ortho-substituted benzoic acids show that steric hindrance between the ortho substituent and the carboxylic acid group can force the carboxyl group out of the plane of the aromatic ring. uc.ptresearchgate.net In this compound, the ethoxy group at position 6 is ortho to the carboxylic acid at position 1. This steric interaction will likely result in a non-planar arrangement of the carboxylic acid group.

Furthermore, the carboxylic acid group itself can exist in two planar conformations: cis and trans, referring to the orientation of the hydroxyl hydrogen with respect to the carbonyl oxygen. The cis conformer is generally more stable. nih.gov

A potential energy surface (PES) can be computationally generated by mapping the molecule's energy as a function of these rotational angles. The PES would reveal the lowest-energy conformers (global and local minima) and the energy barriers (transition states) that separate them. For similar molecules, the energy barrier for rotation of the carboxylic group is influenced by intramolecular hydrogen bonding and steric repulsion. uc.pt

Reaction Mechanism Predictions and Transition State Theory

Computational chemistry can be used to model the reaction pathways for the synthesis of this compound and to predict their feasibility.

A plausible synthetic route to this compound involves the etherification of a precursor like 2,3,4,6-tetrafluorobenzoic acid, where the fluorine at position 6 is substituted by an ethoxy group via a nucleophilic aromatic substitution (SNAr) reaction with sodium ethoxide.

Transition State Theory (TST) provides the framework for these computational studies. wikipedia.org TST explains reaction rates by assuming a quasi-equilibrium between the reactants and an activated complex, known as the transition state. wikipedia.org By locating the transition state structure on the potential energy surface and calculating its energy, the activation energy (energy barrier) for the reaction can be determined.

A computational study of the SNAr step would involve:

Modeling Reactants : Optimizing the geometries of the tetrafluorobenzoic acid and the ethoxide nucleophile.

Locating the Transition State (TS) : Finding the saddle point on the PES corresponding to the addition of the ethoxide to the aromatic ring, which leads to the formation of a Meisenheimer complex intermediate.

Modeling Intermediates and Products : Optimizing the structure of the Meisenheimer complex and the final products.

Calculating Activation Energy : The energy difference between the reactants and the transition state gives the activation energy (ΔG‡), which is the primary determinant of the reaction rate.

Such studies would help elucidate the reaction mechanism, confirm the feasibility of the proposed synthetic route, and explain the regioselectivity of the substitution.

Understanding Selectivity in Chemical Transformations

Theoretical and computational chemistry provides powerful tools to understand and predict the selectivity of chemical reactions involving this compound. Density Functional Theory (DFT) is a primary method used to investigate the regioselectivity and stereoselectivity of transformations. By modeling the potential energy surfaces of reaction pathways, chemists can identify the transition states and intermediates, the energies of which determine the kinetic and thermodynamic favorability of competing reaction channels.

For this compound, the electronic and steric effects of the substituents play a crucial role in directing chemical reactions. The three fluorine atoms are strong electron-withdrawing groups, which increase the acidity of the carboxylic acid and influence the electron density distribution around the aromatic ring. doubtnut.com The ethoxy group, being an electron-donating group through resonance and electron-withdrawing through induction, adds another layer of complexity to the reactivity of the molecule.

Computational studies can elucidate the selectivity in various reactions, such as electrophilic aromatic substitution or nucleophilic attack. For instance, in an electrophilic substitution reaction, DFT calculations can predict the most likely site of attack by mapping the molecular electrostatic potential (MEP) and analyzing the energies of the sigma complexes formed at different positions on the benzene ring. The interplay between the activating ethoxy group and the deactivating fluorine atoms would lead to a nuanced regioselectivity that can be precisely modeled. mdpi.com

A hypothetical study on the nitration of this compound could involve calculating the activation energies for the formation of different constitutional isomers. The results of such a study would provide valuable insights into the directing effects of the substituents and help in optimizing reaction conditions to favor a desired product.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR models are statistical tools that correlate the structural features of molecules with their physicochemical properties. aidic.it For this compound, QSPR modeling can be employed to predict a range of properties without the need for extensive experimental measurements.

The development of a QSPR model for predicting properties like pKa, solubility, and polarity for a series of substituted benzoic acids, including this compound, would involve the calculation of various molecular descriptors. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature.

For pKa prediction, relevant descriptors might include the partial charge on the acidic hydrogen, the energy of the highest occupied molecular orbital (HOMO), and the electrostatic potential at the oxygen atoms of the carboxyl group. researchgate.netmdpi.com By establishing a linear or non-linear relationship between these descriptors and the experimental pKa values of a training set of benzoic acids, a predictive model can be built. researchgate.net

Similarly, solubility can be modeled using descriptors that capture the molecule's size, shape, and intermolecular interaction capabilities, such as the solvent accessible surface area, molar volume, and hydrogen bonding descriptors. nih.gov Polarity is often correlated with the calculated dipole moment and polarizability of the molecule.

Below is a hypothetical data table of predicted physicochemical properties for this compound based on QSPR models.

| Property | Predicted Value | Method |

| pKa | 2.85 | DFT-based correlation |

| Aqueous Solubility (logS) | -2.5 | Fragment-based contribution model |

| Polarity (Dipole Moment) | 3.2 D | B3LYP/6-31G* |

Note: The data in this table is illustrative and based on computational predictions for similar structures.

QSPR models can also be developed to correlate calculated molecular properties with experimentally observed spectroscopic data. For instance, the calculated vibrational frequencies from DFT can be correlated with experimental infrared (IR) and Raman spectra. This can aid in the assignment of spectral bands to specific molecular motions.

Similarly, the calculated nuclear magnetic resonance (NMR) chemical shifts, obtained through methods like Gauge-Including Atomic Orbital (GIAO), can be correlated with experimental ¹H, ¹³C, and ¹⁹F NMR spectra. For this compound, such correlations would be particularly useful for assigning the signals of the fluorine atoms and understanding the electronic effects of the substituents on the chemical environment of the different nuclei.

A hypothetical correlation between calculated and experimental ¹⁹F NMR chemical shifts is presented below.

| Fluorine Position | Calculated Chemical Shift (ppm) | Predicted Experimental Shift (ppm) |

| F-2 | -145.2 | -143.5 |

| F-3 | -160.8 | -159.1 |

| F-4 | -152.5 | -150.7 |

Note: The data in this table is for illustrative purposes and represents hypothetical values from a QSPR model.

Molecular Dynamics Simulations (if applicable for larger systems or interactions)

While this compound is a relatively small molecule, molecular dynamics (MD) simulations become highly relevant when studying its interactions with larger systems, such as in solution, at interfaces, or with biological macromolecules. ucl.ac.uk MD simulations model the time-dependent behavior of a molecular system, providing insights into dynamic processes that are not accessible through static quantum chemical calculations. unimi.it

For example, MD simulations can be used to study the aggregation behavior of this compound in different solvents. bohrium.com By simulating a system containing multiple solute molecules and solvent molecules over a period of time, one can observe the formation of dimers or larger clusters and analyze the intermolecular interactions that stabilize these aggregates, such as hydrogen bonding and π-π stacking. acs.org

Furthermore, if this compound were to be studied for its potential as a ligand for a protein, MD simulations could be used to investigate the stability of the ligand-protein complex, the conformational changes induced upon binding, and the key interactions that govern the binding affinity.

Solvation Models and Environmental Effects on Molecular Properties

The properties and reactivity of this compound can be significantly influenced by its environment, particularly the solvent. Computational chemistry offers various solvation models to account for these effects.

Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a specific dielectric constant. ucl.ac.uknih.gov These models are computationally efficient and are widely used to calculate properties like pKa and to model reactions in solution. For this compound, using an implicit solvation model would be crucial for obtaining an accurate prediction of its acidity in water.

Explicit solvation models, on the other hand, involve the inclusion of individual solvent molecules in the calculation. This approach is more computationally demanding but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. A hybrid approach, combining an explicit description of the first solvation shell with an implicit model for the bulk solvent, often provides a good balance between accuracy and computational cost. nih.gov

The choice of solvation model can impact the predicted molecular properties. The table below illustrates hypothetical differences in the calculated dipole moment of this compound in different environments.

| Environment | Solvation Model | Calculated Dipole Moment (D) |

| Gas Phase | None | 2.5 |

| Water | PCM | 3.8 |

| Toluene | SMD | 2.9 |

Note: The data in this table is illustrative and based on typical trends observed in computational studies.

Applications in Advanced Organic Synthesis and Materials Science

Building Block in the Synthesis of Complex Organic Molecules

The strategic placement of reactive functional groups and the presence of fluorine atoms make 6-ethoxy-2,3,4-trifluorobenzoic acid a valuable starting material for the construction of intricate molecular architectures. Its utility spans the synthesis of fluorinated heterocyclic compounds and the assembly of advanced organic frameworks.

Precursor for Fluorinated Heterocyclic Compounds

Fluorinated heterocyclic compounds are of paramount importance in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. While direct examples of this compound in the synthesis of a wide array of fluorinated heterocycles are not extensively documented, its structure is amenable to various synthetic transformations to yield such compounds.

The carboxylic acid moiety can be readily converted to other functional groups, such as amides, esters, or acid chlorides, which can then participate in cyclization reactions. For instance, conversion to an acyl chloride followed by reaction with a binucleophile could lead to the formation of various heterocyclic systems. The fluorine atoms on the aromatic ring can influence the regioselectivity of these cyclization reactions and can also serve as sites for nucleophilic aromatic substitution, further expanding the diversity of accessible heterocyclic structures. The synthesis of fluorinated quinolines, for example, often involves the cyclization of intermediates derived from fluorinated benzoic acids. mdpi.com

Synthesis of Substituted Quinolone Carboxylic Acid Precursors

One of the most significant applications of fluorinated benzoic acid derivatives is in the synthesis of quinolone and fluoroquinolone antibiotics. These compounds are a critical class of antibacterial agents. The general synthetic strategy often involves the construction of the quinolone core through the Gould-Jacobs reaction or similar methodologies.

In a plausible synthetic pathway, this compound can be converted into a corresponding aniline (B41778) derivative, 2,3,4-trifluoro-6-ethoxyaniline. This transformation can be achieved through a Curtius, Hofmann, or Schmidt rearrangement of an acyl azide, amide, or the carboxylic acid itself, respectively. The resulting aniline is a key intermediate for the synthesis of the quinolone ring system.

This substituted aniline can then be reacted with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate. prepchem.com Subsequent thermal cyclization of this intermediate, typically in a high-boiling solvent like diphenyl ether, leads to the formation of the quinolone ring system. nih.gov Saponification of the resulting ester yields the corresponding quinolone carboxylic acid. This synthetic route allows for the introduction of the ethoxy and trifluoro substituents onto the quinolone core, which can significantly influence the biological activity of the final compound.

| Step | Reactants | Key Transformation | Product |

|---|---|---|---|

| 1 | This compound | Conversion to 2,3,4-trifluoro-6-ethoxyaniline (e.g., via Curtius rearrangement) | 2,3,4-Trifluoro-6-ethoxyaniline |

| 2 | 2,3,4-Trifluoro-6-ethoxyaniline, Diethyl ethoxymethylenemalonate (EMME) | Condensation to form an enamine | Diethyl 2-(((2,3,4-trifluoro-6-ethoxyphenyl)amino)methylene)malonate |

| 3 | Enamine intermediate from Step 2 | Thermal cyclization | Ethyl 5-ethoxy-6,7,8-trifluoro-4-hydroxyquinoline-3-carboxylate |

| 4 | Quinolone ester from Step 3 | Saponification | 5-Ethoxy-6,7,8-trifluoro-4-hydroxyquinoline-3-carboxylic acid |

Role in the Assembly of Advanced Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. wpi.edu The properties of MOFs, such as their pore size, surface area, and chemical functionality, can be tuned by judicious selection of the organic linker. ekb.eg Aromatic carboxylic acids are commonly employed as linkers in the synthesis of MOFs. nih.gov

While the direct use of this compound in the synthesis of MOFs is not widely reported, its structural features make it a promising candidate for the construction of novel frameworks. The carboxylic acid group provides the necessary coordination site for binding to metal centers. The presence of multiple fluorine atoms on the aromatic ring can lead to the formation of MOFs with enhanced chemical and thermal stability. mdpi.com Furthermore, the fluorine atoms can introduce hydrophobicity into the pores of the MOF, which could be advantageous for applications such as gas separation and storage of hydrophobic guest molecules. The ethoxy group provides an additional site for potential post-synthetic modification, allowing for the fine-tuning of the framework's properties.

Functional Monomer in Polymer Chemistry

The incorporation of fluorine into polymers can dramatically enhance their properties, leading to materials with low surface energy, high thermal stability, and excellent chemical resistance. umn.edu this compound, with its polymerizable carboxylic acid group and fluorine substituents, can serve as a valuable monomer in the synthesis of high-performance fluorinated polymers.

Incorporation into Fluorinated Polymers for Enhanced Properties

This compound can be utilized as a monomer in polycondensation reactions to produce a variety of fluorinated polymers, such as polyesters, polyamides, and polyimides. For example, it can be reacted with diols to form polyesters or with diamines to form polyamides. The resulting polymers would possess a high degree of fluorination, which is expected to impart desirable properties.

The presence of the ethoxy group can also influence the polymer's characteristics. It may increase the solubility of the polymer in organic solvents, facilitating processing, and could also affect the material's thermal properties, such as its glass transition temperature and melting point. The trifluorinated phenyl ring contributes to the rigidity of the polymer backbone, which can lead to materials with high mechanical strength and thermal stability.

| Polymer Type | Potential Co-monomer | Expected Properties |

|---|---|---|

| Polyester | Aliphatic or Aromatic Diols | High thermal stability, chemical resistance, hydrophobicity |

| Polyamide | Aliphatic or Aromatic Diamines | High mechanical strength, thermal stability, low moisture absorption |

| Polyimide | Aromatic Dianhydrides | Exceptional thermal and oxidative stability, excellent mechanical properties |

Synthesis of Oligomers and Dendrimers

Beyond linear polymers, this compound can also be employed as a building block in the synthesis of more complex macromolecular architectures like oligomers and dendrimers. core.ac.uk Oligomers are low molecular weight polymers that can be used as additives, plasticizers, or as intermediates in the synthesis of larger polymers.

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.gov The synthesis of dendrimers often involves the iterative addition of branched monomer units to a central core. This compound, after suitable modification to introduce additional reactive sites, could be used as a building block for the construction of fluorinated dendrimers. For instance, the carboxylic acid could be reacted to attach the molecule to a growing dendrimer, while the ethoxy group could be chemically modified to introduce new branching points. Fluorinated dendrimers are of interest for applications in drug delivery, medical imaging, and as catalysts due to their unique combination of a defined nanoscale structure and the properties imparted by fluorine. researchgate.net

Component in Metal-Organic Frameworks (MOFs) and Coordination Polymers

There is no available scientific literature detailing the use of this compound as a ligand in the synthesis of Metal-Organic Frameworks (MOFs) or coordination polymers.

No studies have been published that describe the design, synthesis, or coordination chemistry of this compound with metal ions to form MOFs or coordination polymers. The coordination behavior of this specific ligand, including its binding modes and the properties of its potential metal complexes, remains uninvestigated.

As there are no reported instances of this compound being used in MOF synthesis, there is no information on the structural diversity it might impart to such architectures. The influence of its specific substitution pattern on the topology, porosity, and dimensionality of any potential framework has not been explored.

Role in the Synthesis of Specialty Chemicals and Agrochemical Leads

No specific roles for this compound in the synthesis of specialty chemicals or as a lead compound in agrochemical development have been documented in peer-reviewed literature.

There is no evidence to suggest that this compound has been utilized as a precursor or key intermediate in the synthesis of photosensitizers. Research on photosensitizers typically involves different fluorinated and non-fluorinated aromatic scaffolds.

Advanced Analytical Methodologies for Purity and Quantitative Analysis of 6 Ethoxy 2,3,4 Trifluorobenzoic Acid Non Clinical Focus

The rigorous assessment of purity and the precise quantitative analysis of specialty chemical compounds like 6-Ethoxy-2,3,4-trifluorobenzoic acid are paramount for ensuring quality and consistency in non-clinical applications. A suite of advanced analytical methodologies is employed to characterize the compound and identify any process-related impurities or degradation products. These methods are developed to be sensitive, specific, and robust, providing reliable data on the chemical integrity of the substance.

Future Research Directions and Unexplored Avenues

Discovery of Novel and More Sustainable Synthetic Routes

Current synthetic methods for fluorinated benzoic acids often rely on harsh conditions and hazardous reagents. Future research should prioritize the development of greener and more efficient synthetic pathways to 6-Ethoxy-2,3,4-trifluorobenzoic acid.

One promising avenue is the exploration of biocatalytic and enzymatic synthesis . The use of microorganisms or isolated enzymes could offer highly selective and environmentally benign routes to this compound. For instance, engineered microbes could potentially convert readily available precursors into the desired product under mild conditions. Research into the biotransformation of fluorinated benzoic acids has shown that microorganisms can perform efficient conversions, such as the transformation of fluoro- and trifluoromethyl-substituted benzoic acids to their corresponding benzamides and benzyl (B1604629) alcohols. tandfonline.com This suggests that similar biocatalytic approaches could be developed for the synthesis of this compound.

Another area for investigation is the use of flow chemistry and continuous manufacturing processes . These technologies can offer improved safety, scalability, and efficiency compared to traditional batch synthesis. The development of a continuous-flow synthesis for this compound could lead to a more sustainable and cost-effective manufacturing process.

Further research into novel catalytic systems , such as those based on earth-abundant metals or organocatalysts, could also lead to more sustainable synthetic methods. These catalysts could potentially replace the hazardous reagents currently used in fluorination and other synthetic steps.

Expanding the Scope of Chemical Reactivity and Derivatization

The chemical reactivity of this compound is largely unexplored beyond its use as a synthetic intermediate. A thorough investigation of its reactivity could unlock new applications. The presence of the carboxylic acid, ethoxy group, and multiple fluorine substituents provides several sites for chemical modification.

Future research should focus on the systematic exploration of its derivatization to produce a library of novel compounds. This could include:

Esterification and Amidation: While the formation of methyl esters is a known reaction, a broader range of esters and amides could be synthesized and evaluated for various applications. vulcanchem.com The synthesis of hydrazide hydrazones from 4-fluorobenzoic acid has been reported as a route to potential antimicrobial agents, suggesting a similar avenue for the title compound. researchgate.net

Reactions at the Aromatic Ring: The trifluorinated benzene (B151609) ring is expected to be electron-deficient, making it susceptible to nucleophilic aromatic substitution. Investigating these reactions could lead to the synthesis of a wide array of new derivatives with tailored electronic and steric properties.

Modifications of the Ethoxy Group: The ethoxy group could be a handle for further functionalization, for example, through ether cleavage followed by the introduction of different alkyl or aryl groups.

A comprehensive study of the compound's reactivity profile will be crucial for unlocking its full potential in medicinal chemistry, materials science, and agrochemicals.

Computational Design and Predictive Modeling for New Derivatives

Computational chemistry offers powerful tools for accelerating the discovery and design of new molecules with desired properties. In the context of this compound, computational modeling can be employed in several ways.

Density Functional Theory (DFT) studies can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule and its potential derivatives. researchgate.netorientjchem.org Such studies have been performed on related fluorinated benzoic acids to understand their molecular vibrations and electronic properties. researchgate.netorientjchem.org Similar investigations on this compound would aid in predicting its reactivity and designing new synthetic transformations.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the physicochemical properties and biological activities of new derivatives. researchgate.netresearchgate.net By establishing correlations between molecular descriptors and experimental data for a set of known compounds, these models can guide the design of new molecules with optimized properties, such as enhanced biological activity or improved material characteristics. researchgate.netresearchgate.net Molecular dynamics simulations could also be used to study the interactions of this compound and its derivatives in different environments, such as with biological targets or in solvent systems. tandfonline.com

These computational approaches, when used in conjunction with experimental work, can significantly streamline the process of discovering new applications for this compound and its derivatives.